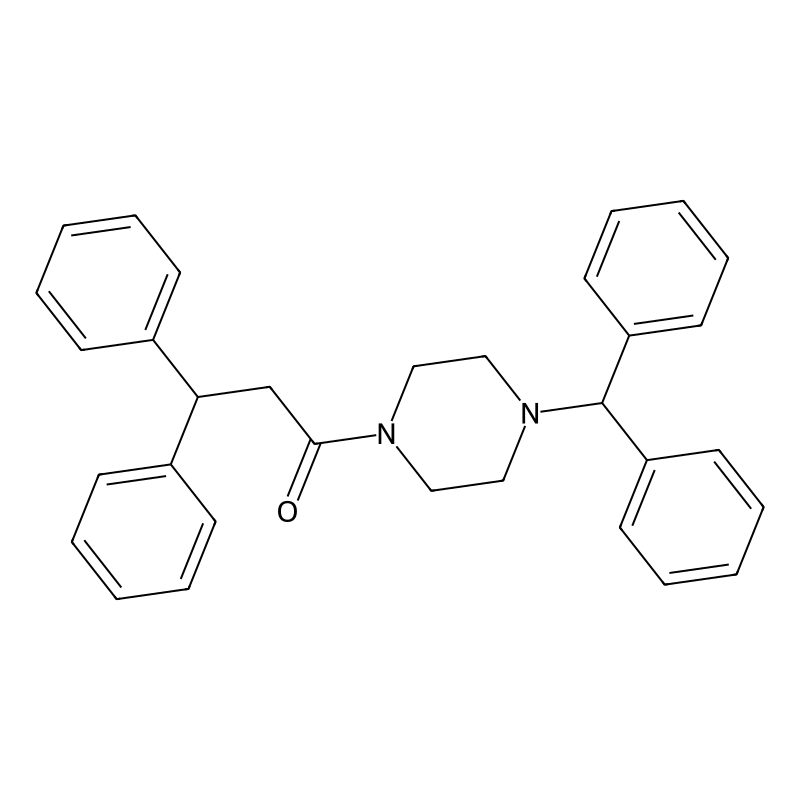

2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Dermatology and Oncology

Application: NPS-2143 has been used in the study of skin cancer prevention.

Method: In a study, topical application of NPS-2143 was applied to Skh:hr1 female mice.

Results: The application of NPS-2143 reduced UV-induced cyclobutane pyrimidine dimers (CPD) and oxidative DNA damage (8-OHdG) to a similar extent as the known photoprotective agent 1,25(OH)2 vitamin D3 (calcitriol, 1,25D).

Endocrinology

Method: Wild-type and mutant CaSR were expressed in human embryonic kidney cells (HEK 293T).

Results: The calcilytic NPS-2143 diminished the responsiveness to extracellular calcium in the CaSR mutants T151R, E767Q, G830S, and A844T.

Gastroenterology

Application: NPS-2143 has been used to study the function of the calcium-sensing receptor in the regulation of intestinal calcium transport.

Osteoporosis Treatment

Research into the CaSR Receptor

Application: NPS-2143 is widely used in research into the CaSR receptor.

Method: As the first such compound developed, NPS-2143 is used in the design of newer calcilytic agents.

Gastric Cancer Treatment

Stimulation of Parathyroid Hormone Secretion

Inhibition of Calcium Receptor

2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile, commonly referred to as NPS-2143, is a synthetic organic compound with the molecular formula C24H25ClN2O2. It features a complex structure that includes a chloro-substituted benzonitrile moiety and a naphthalene-derived side chain, which contributes to its unique pharmacological properties. NPS-2143 is classified under naphthalenes and is notable for its role as a calcilytic agent, acting on calcium-sensing receptors (CaSR) to modulate calcium homeostasis in the body .

As mentioned earlier, NPS-2143 acts as a CaSR antagonist. The CaSR is a G protein-coupled receptor found in various tissues throughout the body, including the parathyroid glands, kidneys, and bones []. It plays a vital role in regulating calcium homeostasis by sensing extracellular calcium levels and influencing PTH secretion [].

Under normal conditions, elevated calcium levels bind to the CaSR, leading to a decrease in PTH release from the parathyroid glands []. PTH is a hormone that stimulates bone resorption and increases calcium absorption from the intestines, ultimately raising blood calcium levels []. NPS-2143, by blocking the CaSR, disrupts this negative feedback loop and allows for increased PTH secretion even in the presence of normal or slightly elevated calcium levels [].

NPS-2143 primarily interacts with calcium-sensing receptors, leading to significant biological effects. Its mechanism of action involves the modulation of receptor internalization and signaling pathways. Specifically, NPS-2143 acts as an allosteric modulator, promoting the internalization of CaSR through β-arrestin-dependent mechanisms rather than traditional G protein signaling pathways . This unique interaction can influence calcium regulation and parathyroid hormone secretion, making it a subject of interest in endocrine research.

NPS-2143 has been shown to exhibit significant biological activity as a calcilytic agent. It alters the activity of CaSR by inhibiting its function, which can lead to increased parathyroid hormone levels and subsequent effects on bone metabolism and calcium levels in the blood. The compound has been investigated for its potential therapeutic applications in conditions related to calcium dysregulation, such as osteoporosis and hyperparathyroidism .

The synthesis of NPS-2143 involves several key steps that include the formation of the naphthalene side chain and the introduction of functional groups such as chlorine and hydroxyl groups. The compound is synthesized through multi-step organic reactions that typically involve:

- Formation of the naphthalene derivative: Starting from commercially available naphthalene or its derivatives.

- Introduction of amino and hydroxyl groups: Utilizing specific reagents to achieve selective substitution.

- Final coupling reactions: To attach the benzonitrile moiety and finalize the structure.

Detailed synthetic pathways have been described in literature, emphasizing the importance of reaction conditions and purification methods to obtain high yields of pure NPS-2143 .

NPS-2143 has potential applications in various fields:

- Pharmaceutical Development: As a calcilytic agent, it may be explored for treating metabolic bone diseases.

- Research Tool: Used in studies investigating calcium signaling pathways and receptor dynamics.

- Endocrine Disorders: Potentially useful in managing conditions associated with calcium imbalance.

Its unique properties make it valuable for both therapeutic and research purposes .

Interaction studies involving NPS-2143 have revealed its role in modulating CaSR activity through allosteric mechanisms. These studies utilize various experimental setups including cell-based assays to observe receptor internalization and signaling outcomes. The findings indicate that NPS-2143 effectively alters CaSR conformational states, leading to distinct biological responses compared to traditional agonists or antagonists .

Several compounds share structural similarities with NPS-2143, particularly within the realm of calcilytic agents or those targeting calcium-sensing receptors. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Mechanism of Action | Unique Properties |

|---|---|---|---|

| NPS R-568 | Contains a chlorophenyl group | Positive allosteric modulator for CaSR | Enhances receptor activity |

| SB-262470 | Similar naphthalene structure | Calcilytic agent | Selective for CaSR modulation |

| Evocalcet | Different substituents on naphthalene | Positive modulator for CaSR | Used in treating secondary hyperparathyroidism |

NPS-2143 stands out due to its specific β-arrestin-dependent internalization mechanism, contrasting with other compounds that may primarily engage G protein pathways .

The synthesis of 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile represents a sophisticated multi-step synthetic challenge that requires careful orchestration of multiple chemical transformations [1]. This compound, commonly known as NPS-2143, serves as a calcium-sensing receptor antagonist and demonstrates the complexity inherent in pharmaceutical synthesis where multiple functional groups must be installed with precise stereochemical control [2] [3].

The general synthetic approach involves three primary building blocks: a chlorinated benzonitrile core, a chiral epoxide intermediate, and a naphthalene-containing amine component [4]. The multi-step nature of this synthesis reflects fundamental principles of synthetic organic chemistry where complex molecular targets are constructed through sequential bond-forming reactions, each requiring optimization of reaction conditions, purification protocols, and yield enhancement strategies [1].

Modern multi-step synthesis strategies emphasize the importance of telescoped reactions and flow chemistry methodologies to minimize intermediate isolation and purification steps [5]. Research demonstrates that traditional batch processes often suffer from material efficiency limitations due to numerous work-up and purification steps required at each stage, which impact negatively on the material efficiency of pharmaceutical production [5]. In the case of benzonitrile derivatives, synthetic routes typically involve 4-8 individual transformations, making overall yield optimization critical for commercial viability [6].

The development of efficient multi-step pathways requires consideration of several key factors including reaction compatibility, functional group tolerance, and stereochemical preservation throughout the sequence [7]. Advanced optimization techniques now employ automated platforms coupled with Bayesian optimization algorithms to simultaneously optimize multiple reaction parameters across telescoped sequences, as demonstrated in recent pharmaceutical synthesis applications [6].

Key Reaction Mechanisms: Nucleophilic Aromatic Substitution and Epoxide Ring-Opening

The formation of 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile relies heavily on two fundamental reaction mechanisms: nucleophilic aromatic substitution and epoxide ring-opening chemistry [8] [2].

Nucleophilic aromatic substitution proceeds through an addition-elimination mechanism, where the nucleophile first adds to the aromatic ring forming a negatively charged intermediate complex, followed by elimination of the leaving group [8]. For chlorinated benzonitriles, the electron-withdrawing nature of both the chlorine substituent and the nitrile group activates the aromatic ring toward nucleophilic attack. The cyano group, being strongly electron-withdrawing, stabilizes the anionic intermediate through resonance, making the substitution reaction more favorable [8].

The mechanism involves formation of a Meisenheimer complex as the key intermediate, where the nucleophile attacks the carbon bearing the leaving group in a process that follows the general reaction pathway: nucleophilic addition to form the anionic intermediate, followed by elimination of the chloride ion [8]. The reaction typically requires elevated temperatures and polar aprotic solvents to facilitate the nucleophilic attack and stabilize the charged intermediates.

Epoxide ring-opening reactions constitute the second critical mechanistic component, providing access to the chiral hydroxylamine linkage [9] [10]. The three-membered epoxide ring possesses significant ring strain (approximately 13 kcal/mol), making it highly susceptible to nucleophilic attack [11]. The ring-opening can proceed through either SN2 or SN1-like mechanisms depending on the substitution pattern of the epoxide and reaction conditions [10].

Under basic conditions, the mechanism follows a classic SN2 pathway where the nucleophile attacks the less substituted carbon of the epoxide, resulting in inversion of configuration at that center [10]. The reaction proceeds through backside attack of the nucleophile, with simultaneous breaking of the carbon-oxygen bond and formation of the new carbon-nucleophile bond [12]. This mechanism is particularly important for maintaining stereochemical integrity during the formation of the (R)-configuration in the target molecule.

In acidic conditions, the epoxide oxygen becomes protonated, enhancing its leaving group ability and allowing for SN1-like reactivity where the nucleophile preferentially attacks the more substituted carbon [11] [13]. The choice of reaction conditions significantly influences both the regioselectivity and stereochemical outcome of the ring-opening process.

Stereoselective Synthesis of (R)-Enantiomer

The stereoselective synthesis of the (R)-enantiomer of 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile represents a critical aspect of the synthetic methodology, as stereochemical purity directly impacts pharmaceutical efficacy [2] [3].

Stereoselective synthesis can be achieved through several strategic approaches including asymmetric catalysis, chiral auxiliary methods, and kinetic resolution techniques [14] [15]. For this particular target, the primary stereogenic center is established through the use of enantiomerically pure epoxide intermediates, which can be accessed via asymmetric epoxidation or chiral resolution of racemic epoxide precursors [16] [17].

Asymmetric epoxidation methodologies have evolved significantly, with the Sharpless asymmetric epoxidation and Jacobsen-Katsuki epoxidation representing landmark achievements in stereoselective synthesis [17] [18]. These methods employ chiral catalysts to direct the facial selectivity of epoxide formation, providing access to enantiomerically enriched epoxides with excellent optical purity [17]. The Shi epoxidation, utilizing fructose-derived ketone catalysts with potassium peroxomonosulfate as oxidant, offers an organocatalytic alternative that can achieve high enantioselectivities for appropriate substrate classes [18].

The synthesis of NPS-2143 specifically employs chiral epoxide intermediates that are opened under carefully controlled conditions to preserve stereochemical integrity [2] [4]. Research demonstrates that the use of m-nosyl-activated epoxides minimizes racemization during the ring-opening process, maintaining the required (R)-configuration [2]. The nosyl group serves as an excellent leaving group while providing sufficient activation for nucleophilic attack without promoting competing elimination reactions.

Chiral resolution represents an alternative approach for accessing enantiomerically pure intermediates [19] [20]. High-performance liquid chromatography using chiral stationary phases can achieve baseline separation of enantiomers, though this approach requires additional processing steps and generates waste streams containing the undesired enantiomer [21] [22]. Enzymatic resolution methods offer environmentally attractive alternatives, utilizing lipases or other hydrolytic enzymes to selectively transform one enantiomer while leaving the other unchanged [23].

The optimization of stereoselectivity requires careful attention to reaction conditions including temperature, solvent choice, and catalyst loading [24] [14]. Lower temperatures generally favor higher selectivity but may require longer reaction times, while solvent polarity can significantly influence the stereochemical outcome through differential stabilization of diastereomeric transition states [24].

Purification Techniques and Chromatographic Resolution

The purification of complex pharmaceutical intermediates and final products requires sophisticated separation techniques, with chromatographic methods serving as the primary tools for achieving the required purity standards [25] [26].

Column chromatography utilizing silica gel or alumina stationary phases represents the most widely employed purification technique for organic synthesis [25]. The separation mechanism relies on differential adsorption of compounds based on their polarity, with more polar compounds showing stronger interactions with the stationary phase and thus longer retention times [25]. For benzonitrile derivatives containing multiple functional groups, gradient elution systems using increasingly polar solvent mixtures provide optimal separation efficiency.

The scalability of chromatographic purification represents a critical consideration for pharmaceutical manufacturing [26] [27]. Flash chromatography can be readily scaled from analytical to preparative scale by maintaining constant loading percentages and column volume relationships [26]. Research demonstrates that a 1% loading achieved with a small column can be directly scaled to larger columns maintaining the same separation efficiency, provided that method parameters are expressed in terms of column volumes rather than absolute time or volume [26].

Chiral chromatography assumes particular importance for the resolution of enantiomeric mixtures [19] [21]. Modern chiral stationary phases include polysaccharide-based columns, protein-based phases, ligand exchange systems, and Pirkle-type brush phases [21]. These systems can achieve baseline separation of enantiomers through formation of diastereomeric complexes with differential stability, allowing for preparative isolation of single enantiomers [19].

High-performance liquid chromatography and ultra-high-performance liquid chromatography provide enhanced resolution and efficiency compared to traditional column chromatography [22]. The use of sub-2 μm particles in UHPLC systems requires specialized high-pressure equipment but offers significantly improved separation speed and resolution [22]. For pharmaceutical applications, these techniques enable both analytical assessment of enantiomeric purity and preparative separation on scales ranging from milligrams to kilograms [22].

Supercritical fluid chromatography emerges as an environmentally attractive alternative, utilizing supercritical carbon dioxide as the mobile phase [28]. This technique offers rapid analysis times, reduced solvent consumption, and enhanced resolution for certain compound classes, making it particularly suitable for chiral separations where traditional liquid chromatography may be less effective [28].

The optimization of chromatographic separations requires systematic evaluation of multiple parameters including mobile phase composition, temperature, flow rate, and column selection [25] [28]. Design of experiments approaches can efficiently map the relationship between these variables and separation performance, enabling rapid method development and optimization [28].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production presents numerous technical and economic challenges that must be systematically addressed to ensure successful commercialization [29] [30] [31].

Scale-up fundamentally differs from simple proportional increases in quantities, as physical and chemical parameters change non-linearly with scale [30] [32]. Heat transfer characteristics, mixing efficiency, and mass transfer rates all behave differently in large vessels compared to laboratory glassware, potentially leading to altered reaction kinetics, selectivity, and yield [30]. For multi-step syntheses like that of NPS-2143, these effects can compound across the sequence, resulting in significant deviations from expected performance.

The pharmaceutical industry faces particular challenges related to regulatory compliance during scale-up processes [33] [34]. Good Manufacturing Practice requirements mandate extensive documentation and validation of all process parameters, equipment specifications, and quality control procedures [34]. Process development must demonstrate robustness across the intended manufacturing scale while maintaining consistent product quality and meeting all safety and environmental standards [34].

Solvent selection and recovery represent critical economic and environmental considerations for large-scale production [30]. Laboratory procedures often employ expensive or environmentally problematic solvents that become prohibitively costly or environmentally unacceptable at manufacturing scale [30]. Green chemistry principles drive the development of alternative solvent systems, though these changes may require extensive reoptimization of reaction conditions and purification protocols.

Continuous flow chemistry offers promising solutions to many scalability challenges [5] [35]. Flow reactors provide superior heat and mass transfer characteristics compared to batch reactors, enabling more precise control over reaction conditions and improved safety profiles [35]. The modular nature of flow systems allows for numbering-up rather than scaling-up, maintaining optimal reaction conditions while increasing throughput through parallel processing [5].

Automated optimization platforms enable efficient exploration of reaction parameter space during scale-up development [6] [7]. These systems can simultaneously optimize multiple variables including temperature, residence time, concentration, and stoichiometry while minimizing material consumption and development time [6]. Recent advances demonstrate the ability to optimize complete multi-step sequences, identifying optimal conditions for telescoped processes that may differ significantly from individually optimized steps [6].

The economic viability of scaled processes requires careful consideration of raw material costs, energy consumption, waste generation, and capital equipment requirements [31]. Process mass intensity calculations provide quantitative metrics for comparing alternative synthetic routes and identifying opportunities for improvement [31]. Successful industrial implementation typically requires overall yields exceeding 70% for multi-step sequences to achieve acceptable economic performance.

The search for X-ray crystallographic data of 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile, commonly known as NPS-2143, revealed a significant gap in the crystallographic literature. No direct crystal structure determinations of this compound have been reported in major crystallographic databases or peer-reviewed publications [1] [2]. This absence represents a notable limitation in the structural characterization of this important calcium-sensing receptor antagonist.

However, indirect structural information has been obtained through cryo-electron microscopy studies of the compound bound to the calcium-sensing receptor (CaSR). The highest resolution structural data available shows NPS-2143 bound within the transmembrane domain of CaSR at 3.2 Å resolution [3] [4]. In this bound state, the compound adopts a specific conformation that facilitates its negative allosteric modulation activity.

The lack of solid-state crystallographic data prevents detailed analysis of intermolecular packing arrangements, hydrogen bonding networks in the crystal lattice, and conformational preferences in the absence of the protein target. This represents a significant opportunity for future structural studies, particularly given the compound's importance as a pharmacological tool and potential therapeutic agent.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Comprehensive nuclear magnetic resonance spectroscopic characterization of NPS-2143 has been documented in synthetic preparation studies [5]. The compound has been subjected to both 1H and 13C NMR analysis, providing detailed spectroscopic fingerprints for structural confirmation and purity assessment.

The 1H NMR spectrum of NPS-2143 exhibits characteristic signals consistent with its complex molecular architecture. The naphthalene aromatic system contributes multiple signals in the aromatic region, while the substituted propoxy chain generates a distinctive pattern of aliphatic proton resonances. The chiral center at the 2R position creates specific coupling patterns that confirm the stereochemical configuration [5].

13C NMR spectroscopy provides complementary structural information, revealing the carbon framework of the molecule. The benzonitrile moiety contributes characteristic signals, including the nitrile carbon resonance. The naphthalene ring system produces multiple aromatic carbon signals, while the aliphatic chain carbons are clearly distinguished in the spectrum [5].

The availability of detailed NMR spectroscopic data has proven essential for confirming the successful synthesis of NPS-2143 and assessing its purity. These spectroscopic assignments serve as reference standards for quality control and structural verification of the compound in research applications.

Density Functional Theory (DFT) Calculations for Electronic Structure

The current literature survey reveals a notable absence of published density functional theory calculations specifically focused on the electronic structure of 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile. This represents a significant gap in the computational characterization of this important calcium-sensing receptor modulator.

DFT calculations would provide valuable insights into the electronic properties of NPS-2143, including molecular orbital distributions, electrostatic potential surfaces, and electronic transitions. Such computational studies would be particularly valuable for understanding the compound's ability to interact with the calcium-sensing receptor and its stereochemical preferences.

The absence of DFT studies represents an opportunity for future computational investigations that could elucidate the relationship between electronic structure and biological activity. These calculations could inform structure-activity relationships and guide the design of improved calcium-sensing receptor modulators.

Molecular Docking Studies with Calcium-Sensing Receptor (CaSR)

Extensive molecular docking and structural biology studies have been conducted to understand the interaction between NPS-2143 and the calcium-sensing receptor [3] [4] [6]. These investigations have provided detailed insights into the binding mode and allosteric modulation mechanism.

Cryo-electron microscopy structures have revealed that NPS-2143 binds within the transmembrane domain of CaSR, specifically occupying a pocket formed by transmembrane helices 3, 5, 6, and 7 [3]. The binding site is located in the upper half of the seven-transmembrane domain and represents a classic allosteric modulator binding pocket.

The compound demonstrates a unique binding mode that induces significant conformational changes in the receptor. Upon NPS-2143 binding, the transmembrane domains undergo considerable rearrangement, forming what has been termed an "inactivated TM6/TM6 interface" [6]. This conformational change is distinct from the activated state and represents the structural basis for the compound's negative allosteric modulation activity.

Structural studies have identified specific amino acid residues that contribute to cooperative binding between two NPS-2143 molecules in the dimeric receptor complex. This cooperative binding mode is consistent with experimental observations that full inhibition requires binding to both protomers of the full-length CaSR [6].

Allosteric Binding Site Interactions and Residue-Specific Contacts

Detailed structural analysis has identified the specific amino acid residues that mediate NPS-2143 binding to the calcium-sensing receptor [3] [4] [6]. The compound binds within a hydrophobic pocket formed by multiple transmembrane helices, establishing both hydrophobic and polar interactions.

The primary hydrophobic contacts involve residues I840^7.37^, F683^3.36^, I776^5.44^, W817^6.50^, L772^5.40^, Y824^6.57^, and F820^6.53^ [3]. These residues form a complementary binding pocket that accommodates the naphthalene ring system and the chlorobenzonitrile moiety of NPS-2143.

Critical hydrogen bonding interactions are established through residue E836^7.33^ of transmembrane helix 7, which coordinates with NPS-2143 through three hydrogen bonds [3]. This interaction appears to be crucial for the compound's binding affinity and negative allosteric modulation activity.

Mutagenesis studies have confirmed the importance of these contact residues. Specifically, mutations E837A, L773R, I841A, and F684A (corresponding human CaSR numbering) significantly reduce both the affinity and potency of NPS-2143 [3]. These findings validate the structural observations and confirm the critical nature of these residue-specific contacts.

The binding site architecture suggests that one end of the NPS-2143 binding pocket is exposed to the phospholipid membrane environment, while the other end is buried within the transmembrane domain core [6]. This positioning is characteristic of allosteric modulator binding sites and facilitates the compound's ability to induce conformational changes that propagate through the receptor structure.

Importantly, structural studies have revealed that NPS-2143 binding in one protomer directly faces transmembrane helix 6 from the other protomer, supporting a cooperative binding mechanism between the two NPS-2143 molecules in the receptor dimer [6]. This intermolecular interaction provides structural insight into the compound's mechanism of negative allosteric modulation and explains the requirement for binding to both receptor protomers for maximal inhibitory activity.

Table 1: Molecular Formula and Physical Properties of NPS-2143

| Parameter | Value |

|---|---|

| IUPAC Name | 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile |

| Molecular Formula | C24H25ClN2O2 |

| Molecular Weight | 408.93 g/mol |

| CAS Number | 284035-33-2 |

| ChEMBL ID | CHEMBL180672 |

| PubChem CID | 44405886 / 6918446 |

| Stereochemistry | (2R)-Configuration |

| Optical Purity (er) | > 99:1 |

Table 2: Calcium-Sensing Receptor Binding Site Interactions

| Binding Site Location | Specific Residues | Interaction Type |

|---|---|---|

| Transmembrane Domain | Upper half of 7TMD | Allosteric modulation |

| TM3 | F683^3.36^, Q680^3.33^ | Hydrophobic interactions |

| TM5 | I776^5.44^, L772^5.40^ | Hydrophobic interactions |

| TM6 | W817^6.50^, Y824^6.57^, F820^6.53^ | Hydrophobic interactions |

| TM7 | I840^7.37^, E836^7.33^ | Hydrophobic and hydrogen bonding |

| Hydrogen Bonding | E836^7.33^ (three hydrogen bonds) | Coordinated by hydrogen bonds |

Table 3: Structural Characterization Methods and Availability

| Method | Resolution/Details | Key Findings |

|---|---|---|

| Cryo-electron microscopy | 3.2 Å resolution | Bound in 7TMD, contacts TM3,5,6,7 |

| Chiral HPLC | er > 99:1 optical purity | Excellent stereochemical purity |

| 1H NMR Spectroscopy | Detailed characterization available | Structural confirmation |

| 13C NMR Spectroscopy | Detailed characterization available | Carbon environment analysis |

| X-ray Crystallography | Not available in literature | No crystal structure reported |

| DFT Calculations | Not available in literature | No computational studies found |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

Other CAS

Wikipedia

Dates

2: Letz S, Haag C, Schulze E, Frank-Raue K, Raue F, Hofner B, Mayr B, Schöfl C. Amino alcohol- (NPS-2143) and quinazolinone-derived calcilytics (ATF936 and AXT914) differentially mitigate excessive signalling of calcium-sensing receptor mutants causing Bartter syndrome Type 5 and autosomal dominant hypocalcemia. PLoS One. 2014 Dec 15;9(12):e115178. doi: 10.1371/journal.pone.0115178. eCollection 2014. PubMed PMID: 25506941; PubMed Central PMCID: PMC4266668.

3: Nakamura A, Hotsubo T, Kobayashi K, Mochizuki H, Ishizu K, Tajima T. Loss-of-function and gain-of-function mutations of calcium-sensing receptor: functional analysis and the effect of allosteric modulators NPS R-568 and NPS 2143. J Clin Endocrinol Metab. 2013 Oct;98(10):E1692-701. doi: 10.1210/jc.2013-1974. Epub 2013 Aug 21. PubMed PMID: 23966241.

4: Johansson H, Cailly T, Rojas Bie Thomsen A, Bräuner-Osborne H, Sejer Pedersen D. Synthesis of the calcilytic ligand NPS 2143. Beilstein J Org Chem. 2013 Jul 9;9:1383-7. doi: 10.3762/bjoc.9.154. eCollection 2013. PubMed PMID: 23946832; PubMed Central PMCID: PMC3740522.

5: Armato U, Chiarini A, Chakravarthy B, Chioffi F, Pacchiana R, Colarusso E, Whitfield JF, Dal Prà I. Calcium-sensing receptor antagonist (calcilytic) NPS 2143 specifically blocks the increased secretion of endogenous Aβ42 prompted by exogenous fibrillary or soluble Aβ25-35 in human cortical astrocytes and neurons-therapeutic relevance to Alzheimer's disease. Biochim Biophys Acta. 2013 Oct;1832(10):1634-52. doi: 10.1016/j.bbadis.2013.04.020. Epub 2013 Apr 26. PubMed PMID: 23628734.

6: Letz S, Rus R, Haag C, Dörr HG, Schnabel D, Möhlig M, Schulze E, Frank-Raue K, Raue F, Mayr B, Schöfl C. Novel activating mutations of the calcium-sensing receptor: the calcilytic NPS-2143 mitigates excessive signal transduction of mutant receptors. J Clin Endocrinol Metab. 2010 Oct;95(10):E229-33. doi: 10.1210/jc.2010-0651. Epub 2010 Jul 28. PubMed PMID: 20668040.

7: Rybczynska A, Jurska-Jasko A, Boblewski K, Lehmann A, Orlewska C. Blockade of calcium channels and AT1 receptor prevents the hypertensive effect of calcilytic NPS 2143 in rats. J Physiol Pharmacol. 2010 Apr;61(2):163-70. PubMed PMID: 20436216.

8: Rybczynska A, Lehmann A, Jurska-Jasko A, Boblewski K, Orlewska C, Foks H, Drewnowska K. Hypertensive effect of calcilytic NPS 2143 administration in rats. J Endocrinol. 2006 Oct;191(1):189-95. PubMed PMID: 17065402.